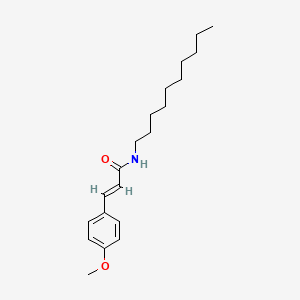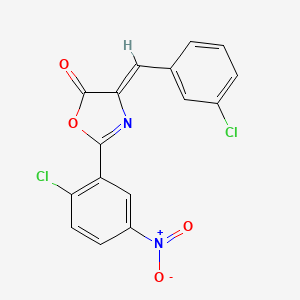![molecular formula C20H23ClN2O5S2 B11692426 ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11692426.png)
ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chlorobenzenesulfonamido group and the benzothiophene core structure imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiourea and substituted thioamides.
Introduction of the Chlorobenzenesulfonamido Group: This step involves the sulfonation of the benzothiophene core with chlorobenzenesulfonyl chloride under basic conditions.
Amidation Reaction: The final step involves the amidation of the sulfonated benzothiophene with ethyl 2-amino-3-propanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution: The chlorobenzenesulfonamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Applications De Recherche Scientifique
ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to its ability to inhibit Plasmodium falciparum enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds and in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as Plasmodium falciparum cysteine protease falcipain 2 and falcipain 3 . This inhibition disrupts the parasite’s ability to degrade hemoglobin, leading to its death. The molecular pathways involved include the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis .
Comparaison Avec Des Composés Similaires
ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives:
ETHYL 4-METHYL-2-(4-METHYLPHENYLSULFONAMIDO)PENTANAMIDO THIAZOLE-5-CARBOXYLATE: This compound also exhibits antimalarial activity but has different substituents that may affect its binding affinity and specificity.
2-SUBSTITUTED 4-(2,5-DICHLORO THIENYL)-1,3-THIAZOLES: These compounds are known for their antifungal and antibacterial activities.
The uniqueness of ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific structural features that confer high binding affinity and selectivity towards its molecular targets, making it a promising candidate for further development in medicinal chemistry.
Propriétés
Formule moléculaire |
C20H23ClN2O5S2 |
|---|---|
Poids moléculaire |
471.0 g/mol |
Nom IUPAC |
ethyl 2-[3-[(4-chlorophenyl)sulfonylamino]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H23ClN2O5S2/c1-2-28-20(25)18-15-5-3-4-6-16(15)29-19(18)23-17(24)11-12-22-30(26,27)14-9-7-13(21)8-10-14/h7-10,22H,2-6,11-12H2,1H3,(H,23,24) |
Clé InChI |
XIJPMPPKVVQKHE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)
![6-methyl-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11692351.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692354.png)
![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11692368.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692399.png)
![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)

![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)
![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)
![(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692425.png)
